Predicted pKa Differentiation: 2-Hydroxy-4-CF₃ vs. Non-Fluorinated 2-Hydroxynicotinaldehyde
The predicted acid dissociation constant (pKa) of 2-hydroxy-4-(trifluoromethyl)nicotinaldehyde is 8.92±0.10 , reflecting the electron-withdrawing effect of the 4-trifluoromethyl group on the 2-hydroxy/2-oxo system. This value differs from what would be expected for the non-fluorinated analog 2-hydroxynicotinaldehyde (CAS 36404-89-4), where the absence of the –CF₃ group results in altered acidity and tautomeric equilibrium .
| Evidence Dimension | Predicted pKa value |
|---|---|
| Target Compound Data | pKa = 8.92±0.10 (predicted) |
| Comparator Or Baseline | 2-Hydroxynicotinaldehyde (CAS 36404-89-4) – no quantitative pKa data available in source; class-level inference based on structural difference |
| Quantified Difference | Not directly quantified; difference inferred from presence vs. absence of electron-withdrawing 4-CF₃ group |
| Conditions | Predicted computational value (ACD/Labs or similar algorithm) |
Why This Matters
pKa determines ionization state under physiological or reaction conditions, directly influencing solubility, membrane permeability, and nucleophilic/electrophilic reactivity in downstream synthetic applications.
